Uracil-5-ylacetic acid

Descripción general

Descripción

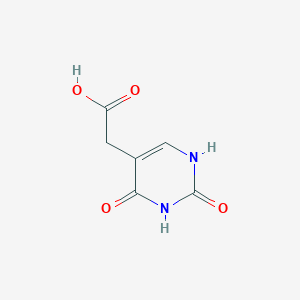

Uracil-5-ylacetic acid is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has the chemical formula C6H6N2O4 and a molecular weight of 170.12 g/mol . It is characterized by the presence of a carboxylic acid group attached to the fifth position of the uracil ring, making it a versatile molecule in various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of uracil-5-ylacetic acid typically involves the reaction of uracil with bromoacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the uracil nitrogen attacks the electrophilic carbon of bromoacetic acid, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Uracil-5-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The uracil ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted uracil compounds .

Aplicaciones Científicas De Investigación

Anticancer Applications

Uracil-5-ylacetic acid and its derivatives have been investigated for their anticancer properties, particularly in the context of drug delivery systems and hybrid compounds.

Drug Delivery Systems

Recent studies have focused on the development of targeted delivery systems using nanoparticles to enhance the efficacy of uracil derivatives. For instance, a study demonstrated that 5-fluorouracil-1-acetic acid (a derivative of uracil) was conjugated to virus-like nanoparticles for targeted delivery to cancer cells overexpressing epidermal growth factor receptor (EGFR). This approach significantly increased cytotoxicity towards cancer cells while reducing toxicity to normal cells, highlighting the potential of uracil derivatives in targeted cancer therapies .

Hybrid Compounds

The synthesis of hybrid compounds combining uracil with other pharmacophores has shown promising results against various cancer types. A review detailed numerous hybrids that exhibited significant anticancer activity, emphasizing modifications at different positions on the uracil ring to enhance biological efficacy .

Table 1: Selected Uracil Derivatives and Their Anticancer Activities

| Compound Name | Activity Type | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| 5-Fluorouracil-1-acetic acid | Targeted drug delivery | 0.5 | A431 (EGFR+) |

| Uracil-cholesterol hybrid | Antitumor activity | 10 | Various cancer cell lines |

| Uracil derivative with NO group | Cancer cell proliferation inhibition | 15 | MCF-7 (breast cancer) |

Antiviral Applications

Uracil derivatives have also been explored for their antiviral properties. Specifically, studies have indicated that certain uracil-containing heterodimers exhibit activity against HIV-1 and herpes simplex viruses (HSV). The structure-activity relationship studies revealed that modifications on the uracil moiety can significantly influence antiviral efficacy .

Table 2: Antiviral Activity of Uracil Derivatives

| Compound Name | Virus Targeted | EC50 (µM) | Cell Line Tested |

|---|---|---|---|

| Uracil-benzophenone heterodimer | HIV-1 | 0.51 | MT-4 cells |

| Uracil derivatives | HSV-2 | Varies | HEL cells |

Synthesis of Bioactive Molecules

This compound serves as a precursor for synthesizing various bioactive molecules due to its reactive acetic acid moiety. This characteristic allows it to participate in esterification reactions, leading to the formation of esters that can be further modified for enhanced biological activity.

Case Study 1: Targeted Delivery Using Virus-Like Nanoparticles

In a study published in Nature Communications, researchers developed a virus-like nanoparticle system to deliver 5-fluorouracil-1-acetic acid specifically to cancer cells expressing EGFR. The results showed a marked increase in cytotoxicity compared to free drug administration, indicating the effectiveness of this targeted approach .

Case Study 2: Hybrid Compounds Against Cancer

A comprehensive review highlighted several newly synthesized hybrids of uracil and other active compounds that demonstrated significant anticancer profiles across multiple cell lines. The study emphasized the need for continuous structural optimization to improve therapeutic outcomes .

Mecanismo De Acción

The mechanism of action of uracil-5-ylacetic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis. This inhibition can lead to the disruption of nucleotide metabolism, making it a potential candidate for anticancer therapies . The compound’s carboxylic acid group allows it to form hydrogen bonds and interact with active sites of enzymes, enhancing its binding affinity and specificity .

Comparación Con Compuestos Similares

Uracil: The parent compound, lacking the acetic acid group.

5-Fluorouracil: A fluorinated derivative used in cancer treatment.

Cytosine: Another pyrimidine nucleobase with similar structural features.

Uniqueness: Uracil-5-ylacetic acid is unique due to the presence of the acetic acid group, which imparts additional reactivity and potential for forming derivatives. This makes it more versatile compared to its parent compound, uracil, and other similar nucleobases .

Actividad Biológica

Uracil-5-ylacetic acid is a derivative of uracil, a pyrimidine nucleobase, which has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 298035

The compound features a uracil base with an acetic acid side chain at the 5-position, which is critical for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound and its derivatives. For instance, derivatives of uracil containing various substituents have shown significant antiviral activity against several viruses:

- Herpes Simplex Virus Type 1 (HSV-1) : The compound demonstrated effective inhibition of HSV-1 replication in vitro.

- Tick-borne Encephalitis Virus (TBEV) : Studies indicated that this compound exhibited pronounced antiviral activity against TBEV, with effective concentrations in the nanomolar range .

Table 1: Antiviral Activity of Uracil Derivatives

| Compound | Virus Type | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | HSV-1 | < 0.5 | |

| 5-(Perylen-3-ylethynyl)uracil | TBEV | < 0.1 | |

| N1-Alkylated uracil derivatives | HIV-1 | 0.016–0.51 |

Anticancer Activity

The anticancer potential of this compound has also been explored through various studies. Notably, conjugates of uracil with other cytotoxic agents have shown promising results:

- Cytotoxicity Against Cancer Cell Lines : Novel conjugates of Uracil and 5-Fluorouracil displayed significant cytotoxic effects against several cancer cell lines, including A2780, A549, BEL-7402, and MCF7. The IC50 values ranged from 7.5 to 10.2 µM depending on the specific cell line and substituent used .

Table 2: Cytotoxic Activity of Uracil Derivatives

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Viral Replication : The compound likely interferes with viral RNA synthesis or other critical steps in the viral life cycle.

- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis or inhibit cell proliferation through various pathways, including the modulation of cellular signaling pathways associated with growth and survival.

Case Studies

A notable case study involved the synthesis and evaluation of novel uracil derivatives that included benzophenone fragments, which showed potent activity against HIV-1. The structure-activity relationship indicated that specific substituents significantly influenced the antiviral efficacy, showcasing the importance of molecular modifications in enhancing biological activity .

Propiedades

IUPAC Name |

2-(2,4-dioxo-1H-pyrimidin-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVGODTQUYAKZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305198 | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20763-91-1 | |

| Record name | NSC169680 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Uracil-5-ylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.